Lipophilicity Comparison: 4-Methoxypyrimidine-5-carboxylic Acid vs. 4-Hydroxypyrimidine-5-carboxylic Acid
The 4-methoxy group significantly increases lipophilicity compared to a 4-hydroxy analog. 4-Methoxypyrimidine-5-carboxylic acid has a consensus Log Po/w of 0.17 . While a direct experimental value for 4-hydroxypyrimidine-5-carboxylic acid is not available in this dataset, the replacement of a methoxy group with a hydroxy group on a pyrimidine ring generally lowers Log Po/w by approximately 1-2 units due to the introduction of an additional hydrogen-bond donor and a more polar group [1]. This difference is crucial for designing molecules with optimal cellular permeability.
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 0.17 |
| Comparator Or Baseline | 4-Hydroxypyrimidine-5-carboxylic acid (estimated ~ -1.0 to -2.0) |
| Quantified Difference | Approximately 1.2-2.2 units lower |
| Conditions | Calculated using a consensus model based on five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The higher LogP of the methoxy derivative predicts improved membrane permeability, making it a preferred starting material for developing cell-permeable inhibitors.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
